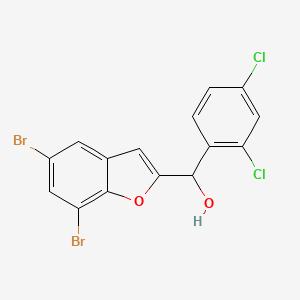![molecular formula C25H24N6O2 B2983603 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide CAS No. 1207051-79-3](/img/no-structure.png)
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds often involves the synthesis and detailed structural analysis of complex organic molecules. For instance, studies on sesquiterpenes and pentacyclic ketone derivatives provide insights into the synthesis techniques and crystallographic analysis useful for understanding the properties of similarly complex molecules. These methodologies can be applied to dissect the structural characteristics and potential reactivity of the specified compound, aiding in the exploration of its applications in material science, organic synthesis, and potentially as intermediates in pharmaceutical research (Uzbekov et al., 2013); (Lloyd et al., 1993).
Potential Biological Activity
Explorations into the biological activities of structurally related compounds, such as synthetic photochemistry studies and the synthesis of hybrid compounds with anticonvulsant activities, provide a foundation for hypothesizing the biological relevance of our compound of interest. These studies suggest the potential for complex organic molecules to exhibit significant biological effects, which could range from enzyme inhibition to therapeutic activities, depending on their specific interactions with biological targets (Tian et al., 1988); (Kamiński et al., 2015).
Chemical Modifications and Derivatives
Research into derivatives of complex organic molecules, including the synthesis and evaluation of their properties, underscores the importance of chemical modifications to enhance or modulate their biological activities and physicochemical properties. This approach can be pivotal for the development of new materials or pharmaceutical agents, as demonstrated by studies on N-substituted propanamides and their anti-inflammatory, analgesic, and less ulcerogenic properties compared to traditional drugs (Berk et al., 2009).
Properties
CAS No. |
1207051-79-3 |
|---|---|
Molecular Formula |
C25H24N6O2 |
Molecular Weight |
440.507 |
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C25H24N6O2/c1-33-20-9-7-19(8-10-20)21-17-22-25-28-27-23(30(25)15-16-31(22)29-21)11-12-24(32)26-14-13-18-5-3-2-4-6-18/h2-10,15-17H,11-14H2,1H3,(H,26,32) |
InChI Key |
GACWNMHJUQXPPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)

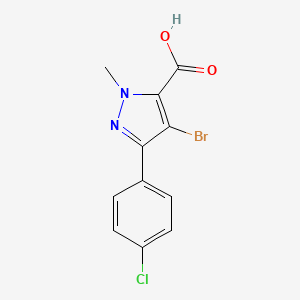

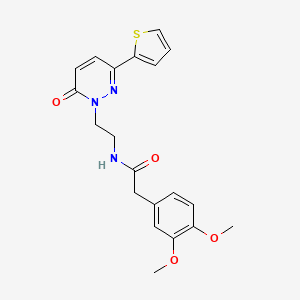
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)
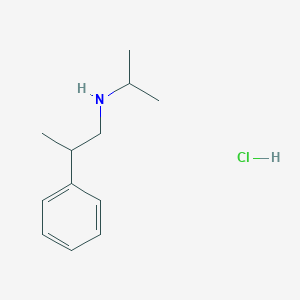
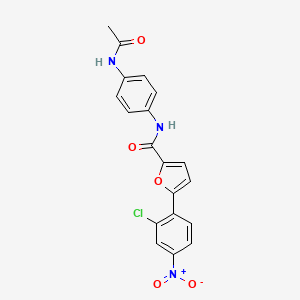

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)
![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

